REACTION_SMILES
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[CH3:12][C:13]([C:14]#[N:15])([OH:16])[CH3:17].[CH3:24][CH2:25][O:26][C:27](=[O:28])[CH3:29].[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([NH2:7])[cH:8][cH:9]1)([F:10])[F:11].[Mg+2:18].[O-:19][S:20](=[O:21])(=[O:22])[O-:23]>>[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([NH:7][C:13]([CH3:12])([C:14]#[N:15])[CH3:17])[cH:8][cH:9]1)([F:10])[F:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(O)C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(C(F)(F)F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg+2]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])[O-]
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Name
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Type
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product
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Smiles
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CC(C)(C#N)Nc1ccc(C(F)(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |